5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone, commonly referred to as CFTRinh-172, is a thiazolidinone derivative notable for its role as a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications in treating cystic fibrosis and other related disorders. The compound is classified under the category of thiazolidinones, which are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen atoms.
The compound was identified through high-throughput screening of a library of drug-like compounds, leading to the discovery of several potent CFTR inhibitors. The classification of CFTRinh-172 falls within organic chemistry, specifically in the domain of medicinal chemistry focused on drug discovery and development. Its molecular structure features both a trifluoromethyl group and a carboxyphenyl moiety, which are crucial for its biological activity.
The synthesis of 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone can be accomplished through various methods, predominantly involving Knoevenagel condensation. This reaction typically combines a thiazolidinone derivative with an appropriate aldehyde in the presence of a base such as piperidine.
Both routes have been documented to yield products with high purity (>99%) as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
The molecular formula for 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone is , with a molecular weight of 335.33 g/mol. The structure features:
The structural representation can be summarized as follows:
The primary chemical reactions involving CFTRinh-172 include its formation through Knoevenagel condensation and its interactions with CFTR channels. The compound acts as an inhibitor by binding to the CFTR protein, thereby blocking chloride ion transport across epithelial cells.
In vitro studies have demonstrated that CFTRinh-172 inhibits CFTR-mediated short-circuit current in epithelial cells, indicating its efficacy in modulating ion transport . The inhibition mechanism is rapid, occurring within minutes of exposure.
The mechanism by which 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone exerts its inhibitory effects involves:
Experimental data indicate that this compound's potency varies based on structural modifications, particularly concerning the positioning of substituents on the phenyl rings .
The physical properties of 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone has significant applications in:
Research continues to explore its potential modifications to enhance efficacy and reduce side effects while maintaining its inhibitory action on CFTR channels .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3